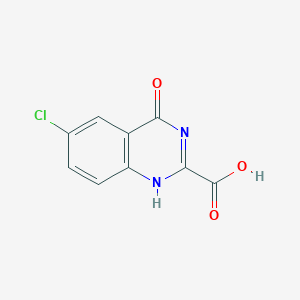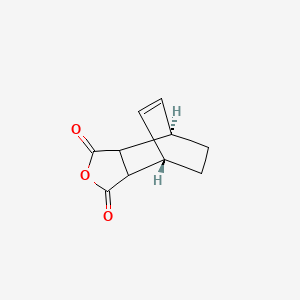
3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride , is a bicyclic organic compound with the molecular formula C₁₀H₁₀O₃. This compound is notable for its unique structure and reactivity, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride under thermal conditions. The reaction typically requires heating the reactants to around 150°C to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the synthesis of 3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione involves large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of the corresponding diene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dienes.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Scientific Research Applications
3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione is widely used in scientific research due to its unique reactivity and structural properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
3a,4,7,7a-Tetrahydro-4beta,7beta-ethanoisobenzofuran-1,3-dione is structurally similar to other bicyclic anhydrides such as maleic anhydride and succinic anhydride . its unique bicyclic structure and reactivity set it apart from these compounds. Unlike maleic anhydride, which is more reactive due to its conjugated double bond system, this compound exhibits different reactivity patterns due to its saturated ring system.
Comparison with Similar Compounds
Maleic anhydride
Succinic anhydride
Glutaric anhydride
Adipic anhydride
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
(1S,7R)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6+,7?,8? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHKILSPWGDWPR-XEDAXZNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=C[C@@H]1C3C2C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

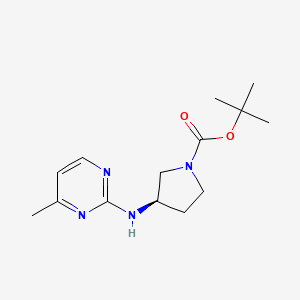
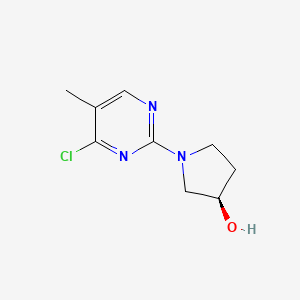
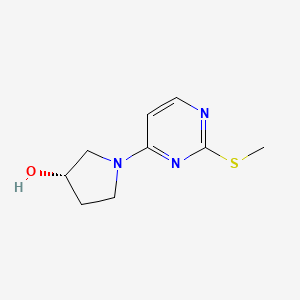
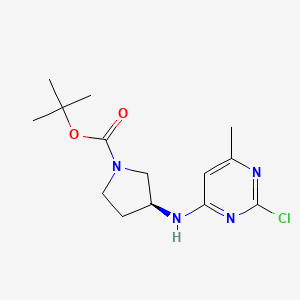
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7987645.png)
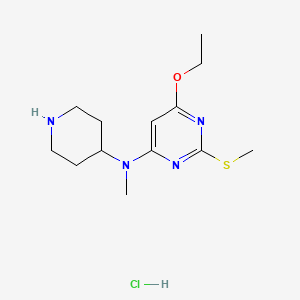
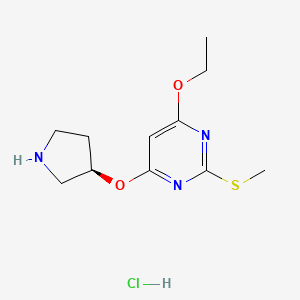
![(R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7987667.png)
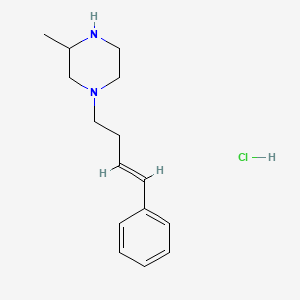
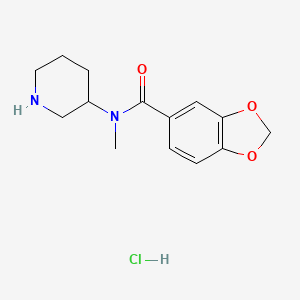
![DIETHYL-2,5-DIOXOBICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLATE](/img/structure/B7987684.png)
![(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7987696.png)
